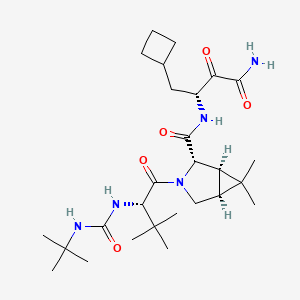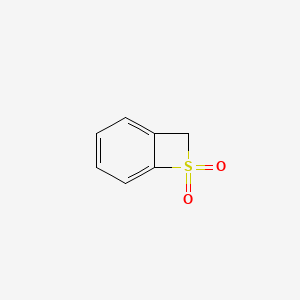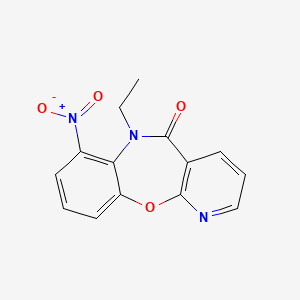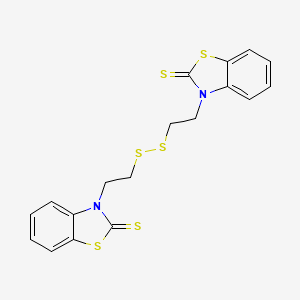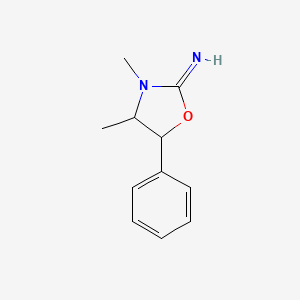
2-Oxazolidinimine, 3,4-dimethyl-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is known for its versatility in various chemical reactions and applications, particularly in asymmetric synthesis and as a chiral auxiliary .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- typically involves the reaction of 4-(Trifluoromethoxy)benzonitrile with ephedrine . The reaction conditions often include the use of solvents such as acetone and methanol, with a reaction temperature maintained around 235°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar routes as laboratory methods, with optimization for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- has several scientific research applications:
Biology: This compound is studied for its potential biological activities, including antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- involves its role as a chiral auxiliary, where it facilitates the formation of enantiomerically pure compounds by directing the stereochemistry of the reaction. In biological systems, its antimicrobial activity is attributed to its ability to inhibit protein synthesis by targeting the ribosomal machinery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxazolidone: Another oxazolidinone compound with similar structural features but different applications.
Linezolid: An antibiotic that shares the oxazolidinone core structure and is used to treat bacterial infections.
Tedizolid: A newer oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.
Uniqueness
2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its role as a chiral auxiliary in asymmetric synthesis sets it apart from other similar compounds, making it a valuable tool in organic synthesis .
Eigenschaften
CAS-Nummer |
82485-31-2 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-imine |
InChI |
InChI=1S/C11H14N2O/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3 |
InChI-Schlüssel |
AINPTMZQNYUGDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OC(=N)N1C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


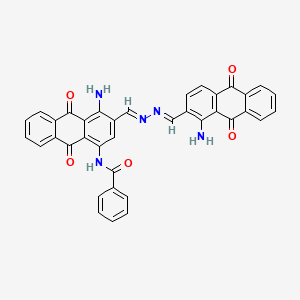

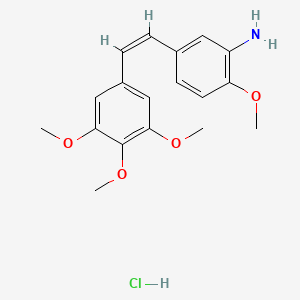
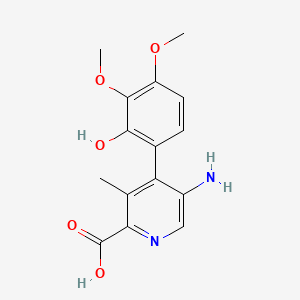
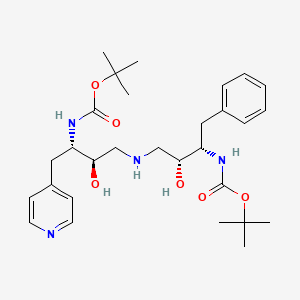
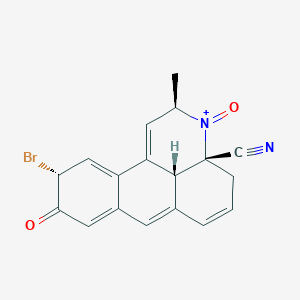
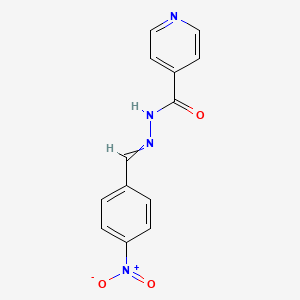
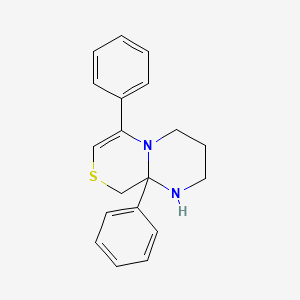
![7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12788167.png)

